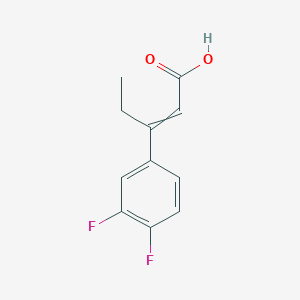![molecular formula C19H15F3N2O2 B14180841 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline CAS No. 908592-72-3](/img/structure/B14180841.png)
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C19H15F3N2O. It is known for its unique structure, which includes both aminophenoxy and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-aminophenoxy)aniline, which is further reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .
Applications De Recherche Scientifique
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenoxy)-3-(trifluoromethyl)aniline: Similar structure but lacks the additional phenoxy group.
4-(4-Aminophenoxy)phenol: Similar structure but lacks the trifluoromethyl group.
4-(4-Nitrophenoxy)phenol: Similar structure but contains a nitro group instead of an amino group.
Uniqueness
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is unique due to the combination of aminophenoxy and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
908592-72-3 |
|---|---|
Formule moléculaire |
C19H15F3N2O2 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-11-13(24)3-10-18(17)26-16-8-6-15(7-9-16)25-14-4-1-12(23)2-5-14/h1-11H,23-24H2 |
Clé InChI |
DIKUQJOZKVUABH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
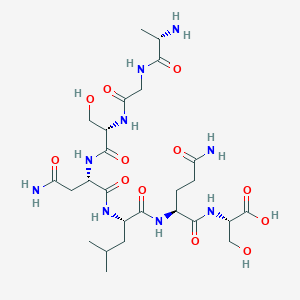
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
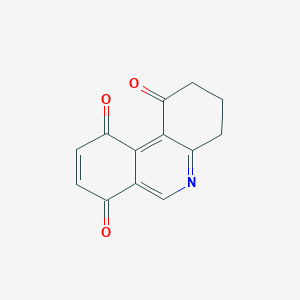
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
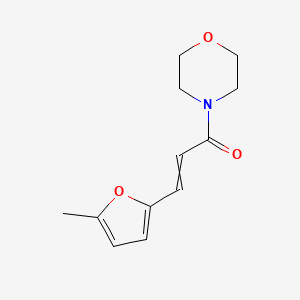
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
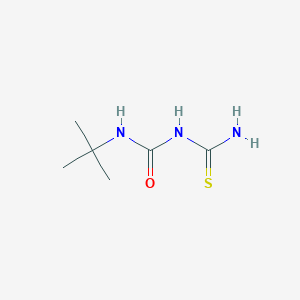
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
